molecular formula C23H23N7OS B5568806 3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5568806
M. Wt: 445.5 g/mol
InChI Key: VUCOUQYPQGCKOK-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemical entities that exhibit a complex structure involving a pyridazine core, modified with various functional groups including thiazolyl, pyrazolyl, and piperazinyl moieties. These structural elements are commonly found in heterocyclic compounds that have been extensively studied for their diverse pharmacological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to the structure often involves multistep synthetic routes, incorporating techniques such as condensation reactions, use of reagents like hydrazine, and cyclization processes to construct the heterocyclic frameworks. For instance, derivatives of pyrazolopyridothiazine and pyridothiazine have been synthesized, highlighting the methods to assemble complex heterocyclic systems (Malinka et al., 1994; El-Mariah et al., 2006).

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of aromatic sulfonamide derivatives, including those related to the specified compound, has been detailed in studies aiming at developing anti-inflammatory and analgesic agents. These compounds have exhibited equipotent activity to the reference drug celecoxib, showing promise in anti-inflammatory and analgesic applications while maintaining a safe profile for the gastrointestinal system (Abbas et al., 2016).

Antitumor Evaluation

Certain derivatives of pyrido-1,2-thiazines, which are structurally related to the target compound, have shown significant antitumor activity in vitro against several types of human tumor cells, indicating their potential as antitumor agents (Malinka et al., 2004).

Antimicrobial Activity

Compounds related to the target molecule have been synthesized and evaluated for their antimicrobial activity. These efforts include the synthesis of pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, which demonstrated antimicrobial activity against a range of microorganisms, highlighting the potential use of these compounds in addressing bacterial infections (Deeb et al., 2006).

Pharmacokinetic Studies

Pharmacokinetic, metabolism, and distribution studies of compounds structurally similar to the target molecule, such as 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-A]pyrido[3,2-E]pyrazine-5-oxide, have been conducted to better understand their behavior in biological systems. These studies are crucial for the development of therapeutics, providing insights into the drug's absorption, metabolism, and preferential uptake into tumor tissues (Sutton et al., 1994).

properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7OS/c1-16-10-11-30(27-16)20-9-8-19(25-26-20)28-12-14-29(15-13-28)23(31)21-17(2)24-22(32-21)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCOUQYPQGCKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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